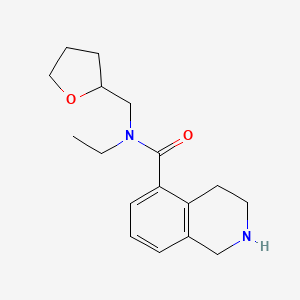
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide, also known as E-2 or E-2-carboxamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has also been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has also been shown to have anti-inflammatory effects. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide can inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide in lab experiments is its specificity. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been shown to have a high affinity for its target proteins, which can make it a useful tool for studying specific signaling pathways. However, one limitation of using N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are many potential future directions for research on N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide. One area of interest is in the development of new derivatives of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide that may have improved solubility and bioavailability. Another area of interest is in the study of the long-term effects of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide on cells and tissues. Finally, N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease, and further research is needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide involves a multi-step process that begins with the reaction of 1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate to form N-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate. This intermediate is then reacted with oxirane to yield N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the study of neurological disorders such as Parkinson's disease. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has been shown to have neuroprotective properties and can prevent the death of dopaminergic neurons, which are the cells that are lost in Parkinson's disease. N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-19(12-14-6-4-10-21-14)17(20)16-7-3-5-13-11-18-9-8-15(13)16/h3,5,7,14,18H,2,4,6,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIHMXWAYOXQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCO1)C(=O)C2=CC=CC3=C2CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)




![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)

![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)


![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)

![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)